

Alafosfalin metabolism and pharmacokinetics in humans

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Compound Focus: Alafosfalin

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Human Pharmacokinetics of Alafosfalin

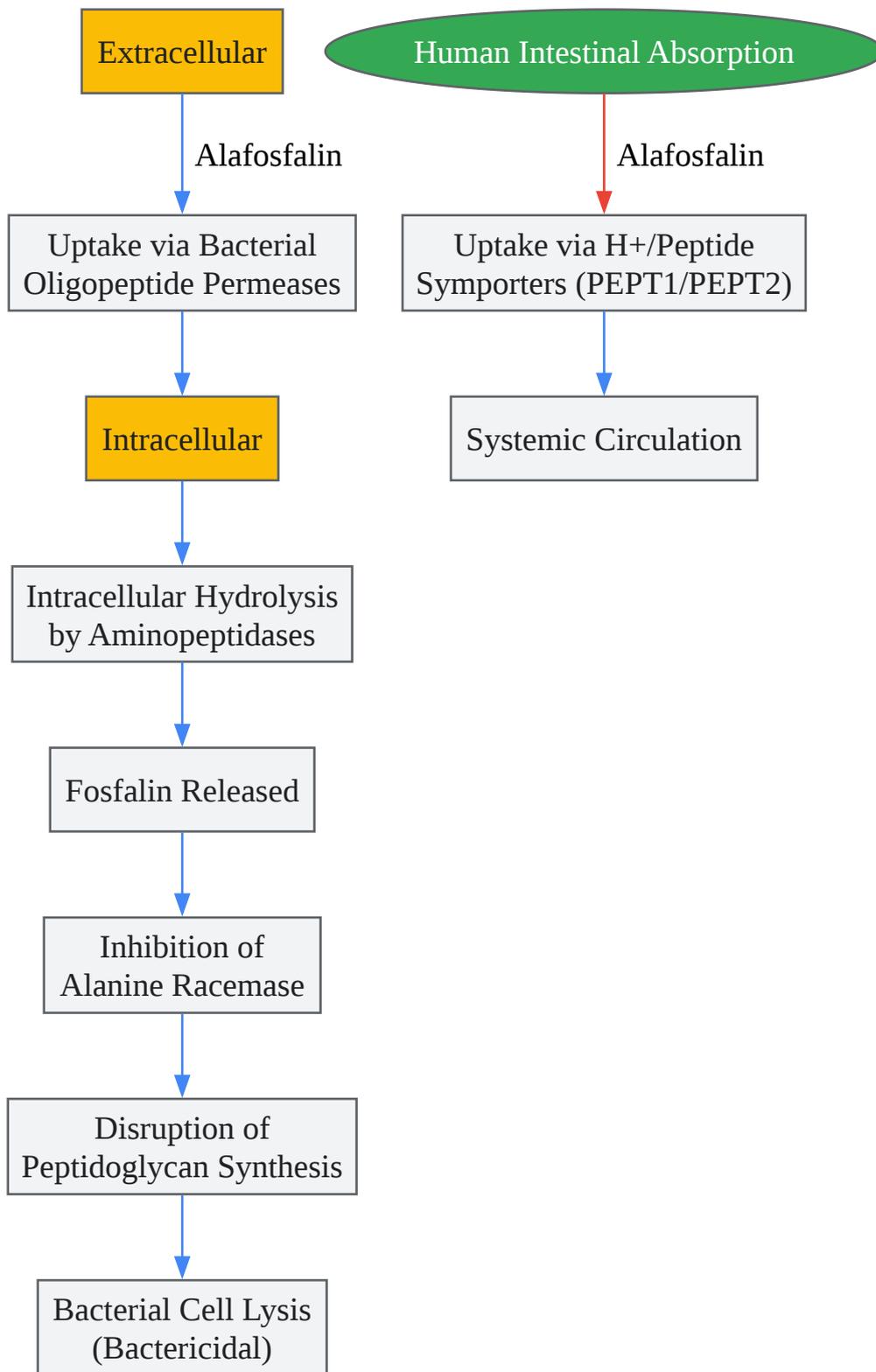
The table below summarizes key pharmacokinetic parameters of **alafosfalin** in healthy human volunteers from a foundational 1980 study [1] [2].

Parameter	Findings in Humans
Absorption & Bioavailability	Well absorbed after oral administration (doses 50 mg - 2,500 mg). Oral bioavailability is approximately 50% , largely independent of dose. Some hydrolysis occurs before the drug reaches systemic circulation [1].
Peak Plasma Concentration	A 500 mg oral dose resulted in peak serum concentrations of 4-9 mg/L , achieved within 1 hour of dosing [3].
Protein Binding	No significant binding to serum proteins, as reported in animal models [3].
Distribution	Distributed to most tissues, though not significantly to the liver or brain [3].
Elimination Half-life	Approximately 60 minutes (1 hour) [1].

Parameter	Findings in Humans
Route of Elimination	Primarily renal (urine) [1].
Metabolism	Undergoes metabolic hydrolysis to alanine and L-1-aminoethylphosphonic acid (fosfalin) [1] [3].
Urinary Excretion of Intact Drug	Dose-dependent, increasing from 6 ± 1% (after 50 mg dose) to 17 ± 1% (after 2,500 mg dose), due to saturable renal reabsorption [1].
Effect of Renal Impairment	Reduced urinary excretion in subjects with impaired glomerular function [1].
Drug Interaction (Cephalexin)	When co-administered, alafosfalin and cephalexin are absorbed, distributed, and eliminated at virtually identical rates [1].

Mechanism of Action and Transport

Alafosfalin is a peptide mimetic. Its antibacterial activity and pharmacokinetics are driven by specific transport and enzymatic processes.



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Alafosfalin's bacterial uptake and activation pathway, and its human intestinal absorption mechanism.

- **Bacterial Uptake and Activation:** **Alafosfalin** is actively transported into bacterial cells by stereospecific **oligopeptide permeases** [4] [3]. Inside the cell, it is hydrolyzed by aminopeptidases to release L-1-aminoethylphosphonic acid (fosfalin). Fosfalin inhibits the enzyme **alanine racemase**, which is essential for the synthesis of D-alanine, a key component of bacterial peptidoglycan cell walls [4] [3]. This inhibition leads to bacterial cell lysis [3].
- **Human Intestinal Absorption:** The oral bioavailability of **alafosfalin** is facilitated by its active transport across the intestinal epithelium by **H⁺/peptide symporters, PEPT1 and PEPT2** [5] [3].

Key Experimental Methodologies

The data in the summary table were generated using standard clinical and analytical techniques [1]:

- **Study Population:** Healthy human volunteers.
- **Dosing and Sampling:** Oral administration of **alafosfalin** across a wide dose range (50 mg to 2,500 mg), with subsequent collection of blood and urine samples over time.
- **Bioanalysis:** Drug concentrations in plasma and urine were measured using suitable analytical methods (the original study likely used microbiological assays or early chromatographic techniques).
- **Pharmacokinetic Analysis:** Parameters like half-life and bioavailability were calculated from concentration-time data using established pharmacokinetic models.
- **Special Populations:** The impact of renal impairment was assessed by studying subjects with varying degrees of compromised kidney function.

Contemporary Research Context

Although **alafosfalin** was never licensed for clinical use, interest has resurged due to increasing antimicrobial resistance [3].

- **Activity Against MDR Pathogens:** Recent *in vitro* studies show **alafosfalin** is active against many contemporary multidrug-resistant (MDR) strains, including carbapenemase-producing *Enterobacterales* (MIC90: 4 mg/L) and methicillin-resistant *Staphylococcus aureus* (MRSA) (MIC90: 8 mg/L) [3].
- **Synergistic Combinations:** **Alafosfalin** shows **synergistic effects** *in vitro* when combined with β -lactam antibiotics like meropenem against carbapenemase-producing isolates [3].

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